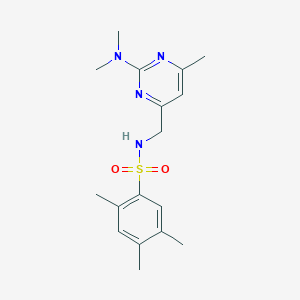
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The molecule also contains dimethylamino groups, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Knoevenagel condensation reaction followed by metathesization . Another method involves the radical copolymerization of amine-containing monomers .
Chemical Reactions Analysis
The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. For instance, compounds with dimethylamino groups have been used as building blocks for a diverse range of acyclic, carbocyclic, and heterocyclic derivatives .
科学的研究の応用
Drug Delivery Systems
The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , synthesized through efficient azide–alkyne “click” chemistry, self-assembles into nanosized micelles. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Additionally, they can form micelleplexes with DNA through electrostatic interactions. These novel polymer nanocarriers hold promise for targeted drug delivery systems .
Antibacterial Properties
Linear and cyclic monomers of cyclic poly (2-(dimethylamino)ethyl methacrylate) (PDMAEMA) have demonstrated antibacterial effects. The intra-chain click cyclization of α-alkyne-ω-azido via atom transfer radical polymerization led to the development of antibacterial amphiphilic copolymers. These copolymers exhibit low microorganism adhesion and are effective against both Gram-positive and Gram-negative bacteria .
Stimuli-Responsive Materials
Poly (2-(dimethylamino)ethyl methacrylate) (PDMAEMA) has been incorporated into stimuli-responsive copolymers. For instance, CS-g-PDMAEMA copolymers respond to changes in pH and temperature. Their unique properties make them suitable for applications in controlled release systems and smart materials .
Biomedical Nanocarriers
The cationic amphiphilic copolymer MPEG-b-(PC-g-PDMAEMA) has shown promise as a drug delivery system. Its ability to simultaneously load quercetin and DNA suggests potential applications in cancer therapy. Further in vitro evaluations are underway to validate its efficacy .
Thermoresponsive Behavior
PDMAEMA exhibits thermoresponsive behavior driven by electrostatic interactions. Even after multiple heating and cooling cycles, this phenomenon remains observable. Such properties are valuable for designing materials responsive to environmental changes .
Multifunctional Nanoparticles
The graft copolymer MPEG-b-(PC-g-PDMAEMA) combines different functionalities, making it a multifunctional platform. Its ability to load both drugs and nucleic acids opens up possibilities for synergistic therapies and personalized medicine .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-11-7-13(3)16(8-12(11)2)24(22,23)18-10-15-9-14(4)19-17(20-15)21(5)6/h7-9,18H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCODIVKUYKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)
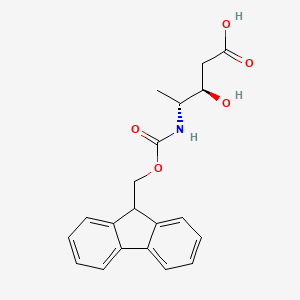

![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)
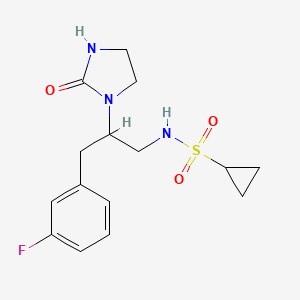
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2469326.png)
![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)
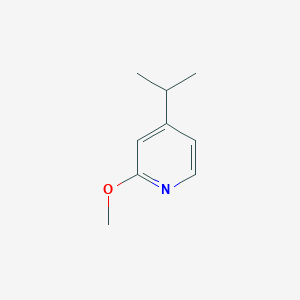
![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)
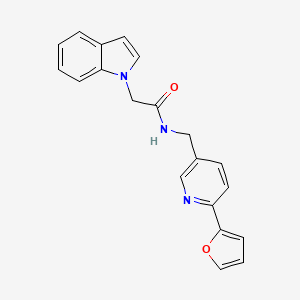
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)
![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)